molecular formula C19H21N5O3 B2582190 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 946282-86-6

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2582190
CAS No.: 946282-86-6
M. Wt: 367.409
InChI Key: KSCXZRACFQHTMX-UHFFFAOYSA-N
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Description

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic compound notable for its diverse applications in scientific research, particularly within chemistry, biology, medicine, and various industries. It is a molecule featuring a pyrazolopyrimidine core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide generally involves multistep organic synthesis. Commonly, the synthesis starts with the construction of the pyrazolopyrimidine core, which is followed by functionalization at specific positions on the ring. Typical reactions include cyclization, alkylation, and amide bond formation, using reagents like hydrazine, aldehydes, ketones, and alkyl halides under controlled conditions.

Industrial Production Methods: In industrial settings, the production of such compounds typically involves high-throughput techniques and automation. Processes may include flow chemistry, which allows for continuous production and scaling, as well as the use of industrial-scale reactors that can handle large quantities of starting materials and reagents, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly on the tetrahydrofuran moiety or the pyrazolopyrimidine ring, yielding oxidized derivatives.

  • Reduction: Reduction reactions can alter the oxidation states of specific atoms, potentially converting oxo groups to hydroxyl groups or reducing double bonds within the structure.

  • Substitution: Substitution reactions are pivotal in modifying the functional groups attached to the core structure, such as replacing halides or adding alkyl/aryl groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Organolithium reagents, Grignard reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions can include various substituted derivatives, oxidized metabolites, and reduced analogs, each potentially exhibiting distinct properties and activities.

Scientific Research Applications

This compound plays a crucial role in multiple research domains:

  • Biology: Acts as a biochemical tool in investigating enzyme functions and cellular pathways, possibly serving as an enzyme inhibitor or modulator.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antiviral activities.

  • Industry: Employed in material science research, potentially as a precursor for advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolopyrimidine core facilitates binding to active sites or interaction regions, modulating the biological activity of the target. Pathways involved may include inhibition of enzymatic activity, interference with signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Compared to other pyrazolopyrimidine derivatives, this compound stands out due to its specific functional groups, which confer unique physicochemical properties and biological activities. Similar compounds might include:

  • 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • N-alkylated pyrazolopyrimidines

  • Substituted pyrazolopyrimidines with varied amide chains

Each of these analogs shares the pyrazolopyrimidine core but differs in side chains or additional functional groups, contributing to distinct profiles in terms of solubility, stability, and biological activity.

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Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-17(20-11-15-7-4-10-27-15)8-9-23-13-21-18-16(19(23)26)12-22-24(18)14-5-2-1-3-6-14/h1-3,5-6,12-13,15H,4,7-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCXZRACFQHTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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